Ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
CAS No.: 131781-54-9
Cat. No.: VC5296841
Molecular Formula: C13H15NO3
Molecular Weight: 233.267
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131781-54-9 |
---|---|
Molecular Formula | C13H15NO3 |
Molecular Weight | 233.267 |
IUPAC Name | ethyl 3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate |
Standard InChI | InChI=1S/C13H15NO3/c1-3-17-12(16)13(2)8-9-6-4-5-7-10(9)14-11(13)15/h4-7H,3,8H2,1-2H3,(H,14,15) |
Standard InChI Key | GRSVXVJUZBUDFK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1(CC2=CC=CC=C2NC1=O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 3-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . Key structural features include:
-
A tetrahydroquinoline core with a partially saturated six-membered ring.
-
A ketone group at position 2, contributing to electrophilic reactivity.
-
A geminal methyl and ethyl ester group at position 3, creating steric and electronic effects.
Table 1: Physicochemical Properties
The compound’s stereochemistry and conformation have been studied via X-ray crystallography in related tetrahydroquinoline derivatives, confirming a chair-like conformation for the saturated ring .
Synthesis and Manufacturing
Cyclization of Aniline Derivatives
A common synthetic route involves the cyclization of ortho-substituted aniline derivatives with ethyl acetoacetate. For example, reacting 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of p-toluenesulfonic acid (p-TSA) yields the target compound via acid-catalyzed intramolecular cyclization .
Table 2: Representative Synthesis Conditions
Starting Material | Reagent/Catalyst | Temperature | Yield | Source |
---|---|---|---|---|
2-Aminobenzyl alcohol | p-TSA, ethanol | 80°C, 12h | 75–80% | |
N-Tosyl aniline | BF₃·Et₂O | 120°C, 24h | 89% |
Industrial-Scale Production
Industrial methods optimize reaction conditions using continuous flow reactors to enhance yield (up to 90%) and purity. Purification typically involves crystallization from ethanol or chromatography .
Chemical Reactivity and Derivatives
Oxidation and Reduction
-
Oxidation: Treatment with KMnO₄ or CrO₃ oxidizes the tetrahydroquinoline core to quinoline derivatives, useful in dye synthesis .
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a hydroxyl group, yielding 3-methyl-3-(ethoxycarbonyl)-1,2,3,4-tetrahydroquinolin-2-ol .
Electrophilic Substitution
The aromatic ring undergoes nitration and sulfonation at position 6 or 7 due to electron-donating effects from the saturated ring .
Table 3: Common Derivatives
Derivative | Reagent | Application |
---|---|---|
6-Nitro-substituted | HNO₃/H₂SO₄ | Antibacterial agents |
7-Sulfo-substituted | SO₃/H₂SO₄ | Fluorescent probes |
Applications in Scientific Research
Medicinal Chemistry
Tetrahydroquinoline derivatives exhibit antimicrobial and anticancer activity. For instance, ethyl 3-methyl-2-oxo-tetrahydroquinoline-3-carboxylate derivatives inhibit Staphylococcus aureus growth (MIC = 8 µg/mL) and show moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM) .
Materials Science
The compound serves as a precursor for fluorescent dyes due to its rigid conjugated system. Derivatives with electron-withdrawing groups emit blue light (λₑₘ = 450 nm) .
Recent Advances and Future Perspectives
Recent studies focus on asymmetric synthesis using chiral catalysts to access enantiopure derivatives for drug development . Additionally, green chemistry approaches employing biocatalysts (e.g., lipases) are being explored to reduce reliance on toxic solvents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume